molecular formula C20H22FN3O3S2 B2445981 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1797057-66-9

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2445981
M. Wt: 435.53
InChI Key: DCJCCFFTAPTQCA-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulations

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, which are investigated through quantum chemical calculations and molecular dynamics simulations. Such research is crucial for understanding the interaction of compounds with metal surfaces, potentially contributing to the development of new corrosion inhibitors (Kaya et al., 2016).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These properties make them very useful as photosensitizers in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Anticancer and Antimicrobial Agents

Aminothiazole-paeonol derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These studies contribute to the development of new therapeutic agents against gastrointestinal adenocarcinomas (Tsai et al., 2016).

Neurological Disease Treatment

Compounds related to the one inquired about have been explored for their potential as treatments for neurological diseases. For instance, AND-1184, a compound with a similar structure, is being studied as a potential active pharmaceutical ingredient (API) for treating dementia. Investigations into its crystal structure and dynamic behaviors can provide valuable insights into its pharmacological profile (Pawlak et al., 2021).

Antimicrobial Resistance

Research on substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity addresses the global health challenge of antimicrobial resistance. These studies are pivotal in designing new drugs to combat resistant bacterial and fungal strains (Anuse et al., 2019).

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-13-14-8-10-24(11-9-14)20-23-17-4-2-3-5-19(17)28-20/h2-7,12,14,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJCCFFTAPTQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

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